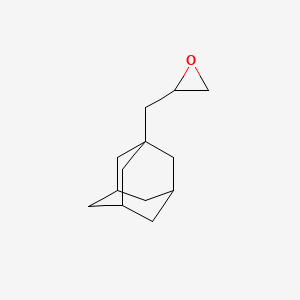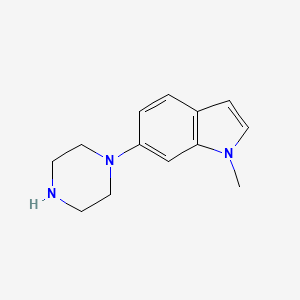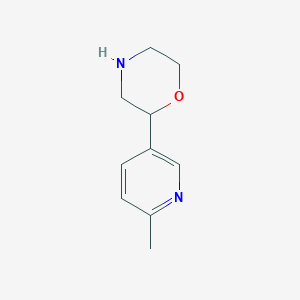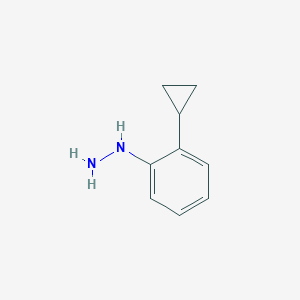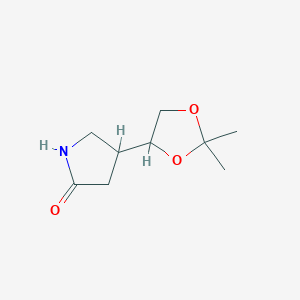
4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one is a chemical compound that features a pyrrolidinone ring substituted with a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a suitable pyrrolidinone precursor. One common method includes the use of a condensation reaction where the dioxolane moiety is introduced via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxolane ring or the pyrrolidinone moiety.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, while the pyrrolidinone moiety can engage in various chemical reactions. These interactions can modulate biological pathways and influence the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound with similar structural features.
(S)-(+)-(2,2-dimethyl-1,3-dioxolan-4-yl)-methylamine: Another compound with a dioxolane ring, used in different applications.
Uniqueness
4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one is unique due to its combination of the dioxolane and pyrrolidinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO3/c1-9(2)12-5-7(13-9)6-3-8(11)10-4-6/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
TZBPZBWOSCIJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)C2CC(=O)NC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


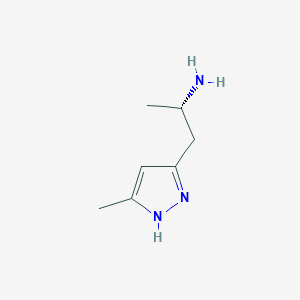
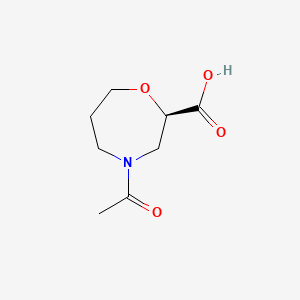
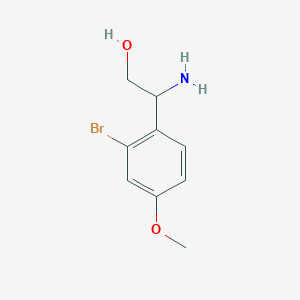
![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
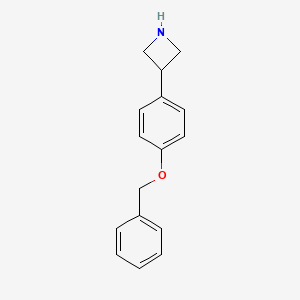
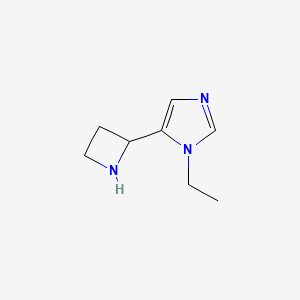
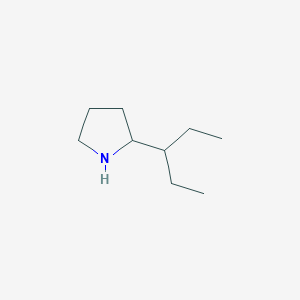
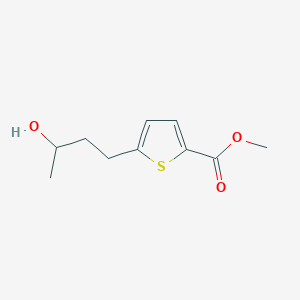

![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
